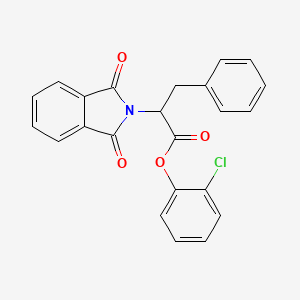

![molecular formula C20H30ClNO B4065032 2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride](/img/structure/B4065032.png)

2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride

説明

2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride, also known as amantadine hydrochloride, is a synthetic antiviral and antiparkinsonian drug. It was first synthesized in the 1960s and has been used for the treatment of influenza A, Parkinson's disease, and drug-induced extrapyramidal symptoms. In recent years, there has been growing interest in the scientific research application of amantadine hydrochloride due to its potential therapeutic benefits in other medical areas.

科学的研究の応用

Synthesis and Chemical Properties

- This compound has been used as a precursor in the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II), showcasing its utility in forming complexes that might have applications in materials science and catalysis (Mukhopadhyay et al., 2009).

- The compound has also been evaluated for its interaction with the orphan nuclear receptor small heterodimer partner (SHP), indicating its potential in cancer research and the development of new therapeutic agents (Dawson et al., 2008).

- Studies on its crystal structure and absolute configuration have provided insights into its stereogenic properties, which are crucial for the development of enantiomerically pure compounds in pharmaceuticals (Zhang et al., 2006).

Molecular Interaction and Biological Activity

- Research into allosteric modifiers of hemoglobin utilizing derivatives of phenol, including this compound, has shown significant promise for clinical or biological applications requiring modulation of oxygen supply, such as ischemia or stroke (Randad et al., 1991).

- The compound's involvement in the synthesis of Schiff bases has been studied for their anticancer activity, demonstrating the compound's versatility in synthesizing agents with potential therapeutic applications (Uddin et al., 2019).

Catalysis and Material Science

- Its application extends to catalysis, where derivatives have been utilized in highly diastereo- and enantioselective Diels-Alder reactions, underscoring its importance in organic synthesis and the development of new materials (Chavez & Jacobsen, 2005).

Miscellaneous Applications

- Additionally, its use in the preparation of new synthetic approaches to other complex molecules such as Memantine Hydrochloride illustrates its versatility in drug synthesis and development (Madhra et al., 2007).

特性

IUPAC Name |

2-[[(3,5-dimethyl-1-adamantyl)methylamino]methyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO.ClH/c1-18-7-15-8-19(2,11-18)13-20(9-15,12-18)14-21-10-16-5-3-4-6-17(16)22;/h3-6,15,21-22H,7-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSZAKVUOIDZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CNCC4=CC=CC=C4O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4064952.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4064963.png)

![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B4064969.png)

![N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4064982.png)

![methyl 4-[({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4064994.png)

![ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4064995.png)

![2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065003.png)

![ethyl 4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B4065007.png)

![N-[2-(dimethylamino)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4065018.png)

![ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate](/img/structure/B4065019.png)

![4-(2-{[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]amino}ethyl)benzenesulfonamide](/img/structure/B4065020.png)

![2,6-dimethylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4065034.png)

![[2-(2-ethylphenyl)pyridin-4-yl]methanol](/img/structure/B4065038.png)